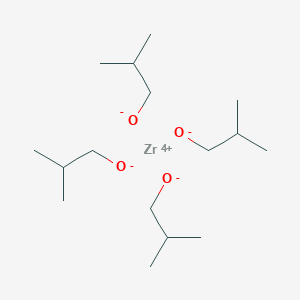
Zirconium(4+) 2-methylpropanolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zirconium(4+) 2-methylpropanolate is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a zirconium-based metal-organic framework (MOF) that has been synthesized using various methods. In
Mécanisme D'action
The mechanism of action of zirconium(4+) 2-methylpropanolate varies depending on its application. In gas storage and separation, this compound adsorbs gas molecules onto its surface, allowing for the separation and purification of gases. In catalysis, zirconium(4+) 2-methylpropanolate acts as a catalyst by providing a surface for the reactants to interact and form products. In drug delivery, this compound encapsulates drugs and releases them in a controlled manner, allowing for targeted drug delivery. In sensing, zirconium(4+) 2-methylpropanolate interacts with gas molecules and changes its electrical properties, allowing for the detection of gases and chemicals.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of zirconium(4+) 2-methylpropanolate. However, studies have shown that this compound is biocompatible and non-toxic, making it a promising material for biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using zirconium(4+) 2-methylpropanolate in lab experiments include its high stability, large surface area, and ability to encapsulate and release drugs in a controlled manner. However, the limitations of using this compound include its high cost, complex synthesis method, and limited availability.
Orientations Futures
There are numerous future directions for the research and application of zirconium(4+) 2-methylpropanolate. Some of these directions include:
1. Developing new synthesis methods that are more cost-effective and scalable.
2. Investigating the use of zirconium(4+) 2-methylpropanolate in biomedical applications, such as drug delivery and tissue engineering.
3. Exploring the use of zirconium(4+) 2-methylpropanolate in environmental applications, such as water purification and air filtration.
4. Studying the fundamental properties of zirconium(4+) 2-methylpropanolate, such as its electronic and optical properties.
5. Developing new applications for zirconium(4+) 2-methylpropanolate, such as energy storage and conversion.
In conclusion, zirconium(4+) 2-methylpropanolate is a promising compound with various scientific research applications. Its unique properties and potential for use in gas storage, catalysis, drug delivery, and sensing make it an important material for future research and development. However, further research is needed to fully understand the biochemical and physiological effects of this compound and to develop new synthesis methods that are more cost-effective and scalable.
Méthodes De Synthèse
Zirconium(4+) 2-methylpropanolate can be synthesized using various methods, including solvothermal synthesis, hydrothermal synthesis, and microwave-assisted synthesis. Solvothermal synthesis involves the reaction of zirconium tetrachloride with 2-methylpropanol in the presence of a solvent. Hydrothermal synthesis involves the reaction of zirconium tetrachloride with 2-methylpropanol in water at high pressure and temperature. Microwave-assisted synthesis involves the use of microwave irradiation to accelerate the reaction between zirconium tetrachloride and 2-methylpropanol. The resulting product is a white, crystalline powder that is highly porous and has a large surface area.
Applications De Recherche Scientifique
Zirconium(4+) 2-methylpropanolate has various scientific research applications, including gas storage, catalysis, drug delivery, and sensing. The large surface area and high porosity of this compound make it an ideal material for gas storage and separation. It can also be used as a catalyst in various chemical reactions due to its high stability and reactivity. Zirconium(4+) 2-methylpropanolate can also be used as a drug delivery system due to its ability to encapsulate and release drugs in a controlled manner. Additionally, this compound can be used as a sensing material for the detection of various gases and chemicals.
Propriétés
Numéro CAS |
13421-85-7 |
|---|---|
Nom du produit |
Zirconium(4+) 2-methylpropanolate |
Formule moléculaire |
C16H36O4Zr |
Poids moléculaire |
383.68 g/mol |
Nom IUPAC |
2-methylpropan-1-olate;zirconium(4+) |
InChI |
InChI=1S/4C4H9O.Zr/c4*1-4(2)3-5;/h4*4H,3H2,1-2H3;/q4*-1;+4 |
Clé InChI |
YMJMHACKPJBWMC-UHFFFAOYSA-N |
SMILES |
CC(C)C[O-].CC(C)C[O-].CC(C)C[O-].CC(C)C[O-].[Zr+4] |
SMILES canonique |
CC(C)C[O-].CC(C)C[O-].CC(C)C[O-].CC(C)C[O-].[Zr+4] |
Autres numéros CAS |
13421-85-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



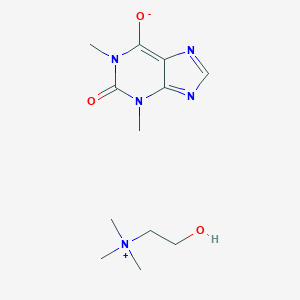
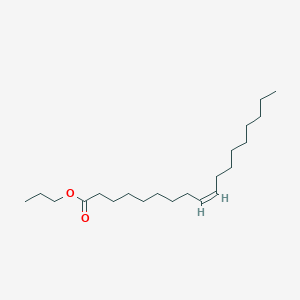
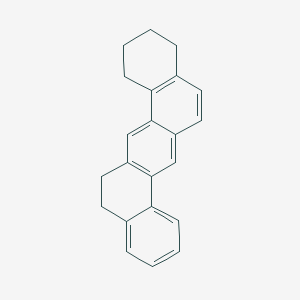
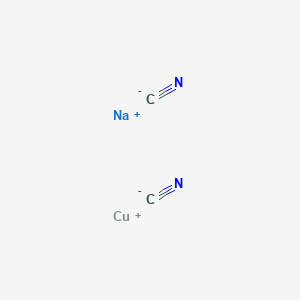
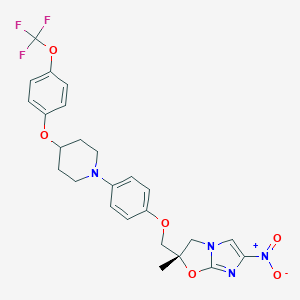

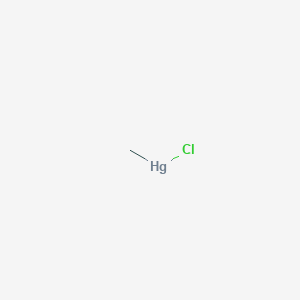
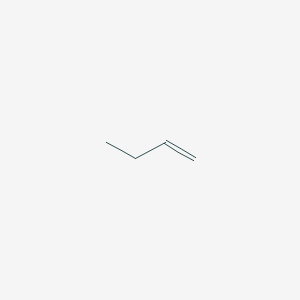
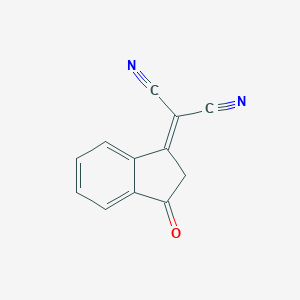
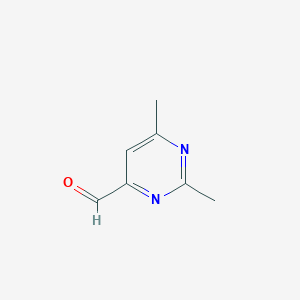
![Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt](/img/structure/B85605.png)
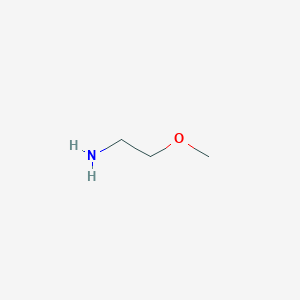
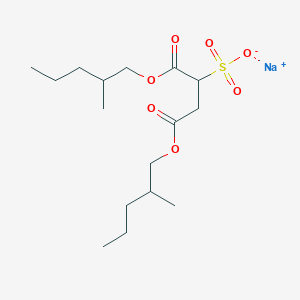
![1-[(diethylamino)methyl]-1H-indole-2,3-dione](/img/structure/B85608.png)